Product packaging for Fmoc-Gly3-VC-PAB-MMAE(Cat. No.:)

Fmoc-Gly3-VC-PAB-MMAE

Cat. No.: B12392282
M. Wt: 1516.8 g/mol
InChI Key: KIUORDJMXYMPLB-DQERFBNYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Antibody-Drug Conjugate (ADC) Design Paradigms

The journey of ADCs from a theoretical concept to clinical reality has been marked by significant evolution. sigmaaldrich.cn Early ADCs faced challenges, including the use of murine antibodies that caused immunogenic responses and linkers that were unstable in the bloodstream, leading to premature drug release and off-target toxicity. biochempeg.com The first generation of ADCs often utilized non-specific conjugation methods, resulting in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which in turn led to inconsistent pharmacological activity and manufacturing challenges. emerypharma.comsigmaaldrich.cn

The second generation of ADCs brought about improvements with the use of humanized or fully human monoclonal antibodies and more stable linkers. nih.gov This era also saw the development of site-specific conjugation techniques, allowing for the creation of more homogeneous ADCs with a defined DAR, thereby improving their therapeutic index. sigmaaldrich.cnnih.gov The focus shifted towards optimizing each component of the ADC: the antibody, the linker, and the payload.

Strategic Importance of Drug-Linker Design in Next-Generation ADCs

Linkers can be broadly categorized as cleavable or non-cleavable. sygnaturediscovery.com Cleavable linkers are designed to be broken down by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. biochempeg.com This targeted release mechanism is crucial for maximizing the therapeutic window. The choice of linker also impacts the physicochemical properties of the ADC, such as its hydrophobicity, which can affect its aggregation, solubility, and pharmacokinetic profile. sygnaturediscovery.comdrugtargetreview.com

Positioning of Fmoc-Gly3-VC-PAB-MMAE within Contemporary ADC Research

This compound is a sophisticated drug-linker conjugate that exemplifies the progress in ADC technology. fujifilm.commedchemexpress.com It is designed for use in the synthesis of ADCs and comprises several key components, each with a specific function. invivochem.comdcchemicals.comglpbio.com This compound integrates a highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a meticulously designed cleavable linker system. medchemexpress.commedchemexpress.eu

The linker itself is a multi-part construct, featuring:

An Fmoc (Fluorenylmethyloxycarbonyl) protecting group , which is typically removed during the final stages of ADC synthesis.

A triglycine (B1329560) (Gly3) peptide sequence , which can enhance hydrophilicity and influence the stability of the ADC. broadpharm.combiosyn.com

A valine-citrulline (VC) dipeptide , a well-established cathepsin B-cleavable linker that ensures payload release within the lysosome of the target cancer cell. tcichemicals.com

A p-aminobenzylcarbamate (PAB) self-immolative spacer , which facilitates the efficient release of the active drug following cleavage of the VC linker. mdpi.com

The combination of these elements in this compound provides researchers with a versatile tool for developing next-generation ADCs with potentially improved efficacy and tolerability profiles. fujifilm.commedchemexpress.eu

Chemical Properties and Synthesis of this compound

This compound is a complex molecule with a high molecular weight, reflecting its multi-component nature. medchemexpress.com It is typically supplied as a solid and requires specific storage conditions to maintain its integrity. glpbio.com

PropertyValue
Molecular FormulaC₇₉H₁₁₃N₁₃O₁₇
Molecular Weight1516.82 g/mol
AppearanceWhite to off-white solid powder
Purity>95% or >98% depending on the supplier
SolubilitySoluble in DMSO

The synthesis of this compound involves a multi-step chemical process. A common synthetic route involves the coupling of an activated linker, such as Fmoc-VC-PAB-PNP, with the cytotoxic payload, MMAE. rsc.org This reaction is carefully controlled and monitored to ensure the desired product is formed with high purity. The crude product is then purified using techniques like semi-preparative HPLC to yield the final, highly pure compound. rsc.org

Mechanism of Action

The intricate design of this compound dictates a precise, multi-stage mechanism of action upon its incorporation into an ADC and subsequent administration.

Role of the Fmoc Protecting Group

The Fmoc group serves as a temporary protecting group for the N-terminus of the triglycine linker. In the context of ADC synthesis, this protection is crucial to prevent unwanted side reactions during the conjugation of the drug-linker to the monoclonal antibody. The Fmac group is stable under various reaction conditions but can be selectively removed under mild basic conditions, a standard procedure in solid-phase peptide synthesis and related chemical modifications.

The Valine-Citrulline (VC) Cleavable Linker

The valine-citrulline (VC) dipeptide is a cornerstone of many successful ADCs. acs.org This linker is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. tcichemicals.com The stability of the VC linker in the bloodstream is a key advantage, minimizing premature release of the toxic payload. tcichemicals.com Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the acidic environment and the presence of cathepsin B lead to the enzymatic cleavage of the peptide bond between citrulline and the PAB spacer. tcichemicals.commdpi.com

The p-Aminobenzylcarbamate (PAB) Self-Immolative Spacer

Following the cleavage of the VC linker by cathepsin B, the p-aminobenzylcarbamate (PAB) spacer plays a critical role in the final release of the payload. The PAB unit is a "self-immolative" spacer, meaning that once its connection to the VC linker is severed, it spontaneously undergoes a 1,6-elimination reaction. mdpi.com This process releases the active form of MMAE, carbon dioxide, and aza-quinone methide. mdpi.com This self-immolation is crucial for ensuring that the payload is released in its fully active, unmodified state inside the cancer cell.

Cytotoxic Payload: Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antimitotic agent derived from dolastatins. wikipedia.org Due to its extreme toxicity, MMAE cannot be used as a standalone chemotherapeutic drug. adcreview.com However, when delivered specifically to cancer cells via an ADC, its potent cell-killing activity can be harnessed effectively. adcreview.com Once released from the linker, MMAE inhibits cell division by binding to tubulin and disrupting the polymerization of microtubules, which are essential for forming the mitotic spindle. wikipedia.org This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death. patsnap.comresearchgate.net

ComponentFunction
Fmoc Group Protecting group for synthesis
Gly-Gly-Gly Flexible, hydrophilic spacer
Val-Cit Cathepsin B-cleavable linker
PAB Spacer Self-immolative unit for drug release
MMAE Potent antimitotic cytotoxic payload

Applications in ADC Research and Preclinical Development

This compound is a key reagent used in the development of novel antibody-drug conjugates for cancer therapy. dcchemicals.comglpbio.commedchemexpress.eu

Utility as a Payload for Novel ADC Development

The modular nature of this compound makes it a valuable tool for researchers. It allows for the conjugation of the potent MMAE payload to a wide variety of monoclonal antibodies targeting different tumor-associated antigens. This flexibility enables the rapid generation of new ADC candidates for a range of cancers. For example, ADCs incorporating the VC-PAB-MMAE system have been developed against various targets. wikipedia.orgbiorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H113N13O17 B12392282 Fmoc-Gly3-VC-PAB-MMAE

Properties

Molecular Formula

C79H113N13O17

Molecular Weight

1516.8 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C79H113N13O17/c1-15-48(8)69(61(106-13)39-65(96)92-38-24-32-60(92)71(107-14)49(9)72(98)85-50(10)70(97)52-25-17-16-18-26-52)90(11)76(102)67(46(4)5)89-75(101)68(47(6)7)91(12)79(105)109-43-51-33-35-53(36-34-51)86-73(99)59(31-23-37-81-77(80)103)87-74(100)66(45(2)3)88-64(95)42-83-62(93)40-82-63(94)41-84-78(104)108-44-58-56-29-21-19-27-54(56)55-28-20-22-30-57(55)58/h16-22,25-30,33-36,45-50,58-61,66-71,97H,15,23-24,31-32,37-44H2,1-14H3,(H,82,94)(H,83,93)(H,84,104)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,101)(H3,80,81,103)/t48-,49+,50+,59-,60-,61+,66-,67-,68-,69-,70+,71+/m0/s1

InChI Key

KIUORDJMXYMPLB-DQERFBNYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Fmoc Gly3 Vc Pab Mmae

Retrosynthetic Analysis and Precursor Identification for Fmoc-Gly3-VC-PAB-MMAE

A retrosynthetic analysis of this compound breaks down the molecule into its key precursors. This approach simplifies the complex structure into manageable synthetic subunits. The primary precursors identified are:

Fmoc-Gly-Gly-Gly-OH (Fmoc-Gly3) : A tripeptide of glycine (B1666218), protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. biosynth.commedchemexpress.com

Valine-Citrulline (VC) dipeptide : A cathepsin B-cleavable linker. nih.govnih.gov

p-Aminobenzyl Alcohol (PAB) : A self-immolative spacer. iris-biotech.denih.gov

Monomethyl Auristatin E (MMAE) : A potent antimitotic agent that serves as the cytotoxic payload. adcreview.comwikipedia.orgmedchemexpress.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies for the Glycine Tripeptide (Gly3) Moiety

The Glycine tripeptide (Gly3) moiety is typically synthesized using Solid-Phase Peptide Synthesis (SPPS). pacific.edu This method involves attaching the C-terminal amino acid to a solid support resin and sequentially adding the subsequent amino acids. pacific.edumasterorganicchemistry.com

The SPPS cycle for synthesizing Fmoc-Gly3 generally follows these steps:

Deprotection : The Fmoc protecting group on the resin-bound amino acid is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). pacific.eduwikipedia.org

Activation and Coupling : The next Fmoc-protected glycine (Fmoc-Gly-OH) is activated using a coupling reagent and then added to the deprotected amine on the resin. peptide.com

Washing : The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired tripeptide sequence (Gly-Gly-Gly) is assembled. The use of Fmoc-Gly-Gly-OH as a dipeptide unit can also be employed to synthesize longer poly-glycine sequences. google.com

Integration of p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer

The p-aminobenzyl alcohol (PAB) group serves as a self-immolative spacer. iris-biotech.desymeres.com Once the VC dipeptide is cleaved by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. mdpi.comrsc.org This electronic cascade releases the attached cytotoxic payload, MMAE, in its active form. mdpi.com The PAB spacer is crucial for ensuring that the payload is released only after the ADC has been internalized by the target cell, thereby minimizing off-target toxicity. The integration of the PAB spacer with the VC dipeptide often involves amide bond formation between the protected citrulline and 4-aminobenzyl alcohol using a coupling reagent. nih.gov

Conjugation Techniques for Monomethyl Auristatin E (MMAE) Payload

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from dolastatin 10. adcreview.comwikipedia.orgbiochempeg.com Due to its high toxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody. adcreview.comwikipedia.org The conjugation of MMAE to the linker typically involves the formation of a carbamate (B1207046) bond. medchemexpress.com For instance, the linker-payload Mc-VC-PAB-MMAE is a thiol-reactive derivative of MMAE. cellmosaic.comcellmosaic.comamerigoscientific.com In many ADCs, the linker is attached to the antibody through cysteine residues. nih.gov

Role of the Fmoc Protecting Group in Synthesis and Subsequent Derivatization

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.orgtotal-synthesis.comamericanpeptidesociety.org Its key advantages include:

Acid Stability : The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups for amino acid side chains. total-synthesis.comthermofisher.com

Mild Deprotection : It is removed under mild basic conditions, typically with piperidine, which minimizes side reactions and preserves the integrity of the growing peptide chain. wikipedia.orgiris-biotech.degenscript.com

Reaction Monitoring : The fluorene (B118485) byproduct released during deprotection can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction progress. wikipedia.org

In the synthesis of this compound, the Fmoc group protects the N-terminus of the glycine tripeptide during its synthesis. It is then removed to allow for the coupling of the VC-PAB-MMAE moiety.

Deprotection Agent Conditions Notes
Piperidine20% in DMFCommon and rapid deprotection. wikipedia.orgresearchgate.net
Piperazine, DBU, Formic Acid5%, 1%, 1% in DMFAn alternative to piperidine. wikipedia.org
Diethylamine60% in DMFAnother amine-based reagent. researchgate.net
4-MethylpiperidineN/AShown to be as efficient as piperidine. iris-biotech.de

Advanced Purification and Characterization Techniques for Drug-Linker Intermediates and Final Conjugates (e.g., HPLC, Mass Spectrometry)

The purification and characterization of the drug-linker intermediates and the final conjugate are critical to ensure purity and structural integrity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques used. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is commonly used to purify and analyze the hydrophobicity of the intermediates and the final product. nih.govchromatographyonline.com Hydrophobic Interaction Chromatography (HIC) can be used to determine the drug distribution in ADCs. nih.govchromatographyonline.com Size-Exclusion Chromatography (SEC) is employed to assess aggregation and fragmentation. chromatographyonline.com

Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compounds and for structural elucidation. tandfonline.comresearchgate.net Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often coupled with HPLC (LC-MS) to provide detailed information about the drug-to-antibody ratio (DAR) and the sites of conjugation. tandfonline.comresearchgate.netnih.gov For complex ADCs, native MS conditions are sometimes required to detect intact, non-covalent conjugates. tandfonline.com

Technique Application
Reversed-Phase HPLC (RP-HPLC)Purification, analysis of hydrophobicity, and quantitation of free drug species. nih.govchromatographyonline.com
Hydrophobic Interaction Chromatography (HIC)Determination of drug distribution and isolation of different drug-loaded species. nih.govchromatographyonline.com
Size-Exclusion Chromatography (SEC)Analysis of aggregation and fragmentation. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Confirmation of molecular weight, structural elucidation, and determination of drug-to-antibody ratio (DAR). tandfonline.comresearchgate.net
Native Mass SpectrometryAnalysis of intact, non-covalent antibody-drug conjugates. tandfonline.com

Mechanistic Dissection of the Gly3 Vc Pab Linker System in Bioconjugates

Enzymatic Cleavage Mechanism of Valine-Citrulline (VC) Dipeptide by Lysosomal Proteases (e.g., Cathepsin B)

The valine-citrulline (VC) dipeptide is a cornerstone of many clinically evaluated and approved ADCs. preprints.orgacs.orgiris-biotech.demdpi.comaacrjournals.org It is designed to be selectively cleaved by lysosomal proteases, which are highly active in the intracellular environment of cancer cells. iris-biotech.dedrug-dev.com Upon internalization of the ADC via receptor-mediated endocytosis, it is trafficked to the lysosome. preprints.orgnih.gov The acidic and enzyme-rich environment of the lysosome facilitates the proteolytic degradation of the linker.

Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is the primary enzyme responsible for cleaving the amide bond between the P1 residue (citrulline) and the p-aminobenzyl alcohol (PAB) spacer. preprints.orgiris-biotech.demdpi.comnih.gov This cleavage event is the initiating step for payload release. While initially thought to be the sole enzyme, subsequent studies have revealed that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also efficiently cleave the VC linker. aacrjournals.orgresearchgate.net This redundancy in enzymatic cleavage ensures robust payload release even if Cathepsin B expression is variable among cancer cells. aacrjournals.org

The specificity of Cathepsin B is a critical factor in the design of dipeptide linkers. The enzyme exhibits a preference for certain amino acid residues at specific positions relative to the cleavage site (P1, P2, P3, etc.).

P1 Position: A hydrophilic residue at the P1 position is generally required for efficient cleavage, with hydrolysis rates often increasing with the basicity of the residue. u-tokyo.ac.jp Studies have shown that replacing the polar citrulline with a non-polar residue like alanine (B10760859) can decrease plasma stability without significantly affecting the release of the payload by Cathepsin B. preprints.org Conversely, substituting citrulline with a polar, negatively charged aspartic acid residue has been shown to decrease the efficiency of payload release by Cathepsin B. nih.govencyclopedia.pub In contrast, a basic arginine residue at the P1 position was found to improve cleavage by nine-fold, suggesting that polar or basic P1 amino acids are preferred for efficient release. nih.govencyclopedia.pub

P2 Position: Hydrophobic residues such as valine, phenylalanine, or alanine at the P2 position are known to enable cleavage by Cathepsin B while contributing to plasma stability. u-tokyo.ac.jp

P3 Position: The addition of a P3 amino acid can significantly impact linker properties. Introducing a polar acidic residue, such as glutamic acid, to create a tripeptide linker (e.g., Glu-VC) can dramatically increase stability in rodent plasma by preventing cleavage by enzymes like carboxylesterase 1c (Ces1c), without negatively impacting Cathepsin B-mediated cleavage. aacrjournals.orgnih.govu-tokyo.ac.jpencyclopedia.pub In contrast, a basic lysine (B10760008) at the P3 position can make the linker more labile. nih.govencyclopedia.pub

The kinetics of VC linker cleavage have been investigated in various studies. Intracellular degradation of protease-sensitive linkers can take approximately 12 hours or more to complete. rsc.org In cell-free assays, the cleavage of a VC-PABC linker by Cathepsin B can be quite efficient, with complete dequenching of a fluorescent probe observed in about 8 hours. rsc.org The rate of cleavage is generally slower than that of disulfide bond reduction but provides a controlled and sustained release of the payload. rsc.org

Table 1: Influence of Amino Acid Substitutions on VC Linker Cleavage

PositionAmino Acid TypeEffect on Cathepsin B CleavageEffect on Plasma Stability (Rodent)Reference(s)
P1 Polar/Basic (e.g., Arginine)Increased cleavage efficiencyNot specified nih.gov, encyclopedia.pub
P1 Acidic (e.g., Aspartic Acid)Decreased cleavage efficiencyNo significant change nih.gov, encyclopedia.pub
P2 Hydrophobic (e.g., Valine)Enables efficient cleavageContributes to stability u-tokyo.ac.jp
P3 Acidic (e.g., Glutamic Acid)Tolerated; no negative impactDramatically increased stability nih.gov, encyclopedia.pub, u-tokyo.ac.jp
P3 Basic (e.g., Lysine)Not specifiedDecreased stability nih.gov, encyclopedia.pub

The chemical environment surrounding the VC dipeptide significantly influences its susceptibility to enzymatic cleavage.

Steric Hindrance: Directly attaching the VC dipeptide to a bulky payload can result in less efficient payload release. nih.gov This is attributed to steric hindrance, which inhibits the binding of Cathepsin B to the dipeptide. nih.govrsc.org The introduction of a spacer, such as PAB, between the dipeptide and the payload alleviates this issue and improves enzyme binding and kinetics. nih.govgoogle.com Similarly, substitutions on the PAB spacer itself can affect cleavage. For instance, an ortho-substitution on the benzyl (B1604629) alcohol ring can completely abolish Cathepsin B cleavage activity due to steric hindrance. preprints.orgnih.gov

Antibody Conjugation Site: The location of the linker-drug on the antibody can also play a role. However, studies have shown that while linker-payloads at certain sites might be partially shielded from Cathepsin B degradation, the chemical identity of the linker itself plays a more dominant role in determining hydrolytic activity. aacrjournals.org Molecular dynamics simulations suggest that the Val-Cit moiety remains solvent-accessible at various conjugation sites, and no significant difference in KM or kcat values was observed for drug release from different antibody domains or even different antibody carriers. acs.org

Extracellular Proteases: While designed for lysosomal cleavage, the VC linker can be susceptible to premature cleavage by other proteases. In rodent models, carboxylesterase 1C (Ces1C) in the plasma can cleave the VC linker, complicating preclinical evaluation. preprints.orgnih.govaacrjournals.org Human neutrophil elastase has also been shown to cleave the Val-Cit bond, which could be a contributing factor to off-target toxicities like neutropenia. preprints.orgacs.orgnih.gov

Role of the p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer in Payload Release

The p-aminobenzyl alcohol (PAB) moiety functions as a self-immolative spacer. iris-biotech.denih.govnih.govrsc.org Its role is to create distance between the cleavable dipeptide and the payload to reduce steric hindrance and, more importantly, to ensure the release of the payload in its native, unmodified form following enzymatic cleavage. nih.govgoogle.com In the context of Fmoc-Gly3-VC-PAB-MMAE, the MMAE payload is attached to the benzylic position of the PAB spacer via a carbamate (B1207046) bond. google.com

The release mechanism is a spontaneous, intramolecular electronic cascade known as 1,6-elimination. iris-biotech.denih.govrsc.orggoogle.com

Initiation: The process is initiated by the Cathepsin-mediated cleavage of the amide bond between citrulline and the PAB spacer's amino group. iris-biotech.de

Electronic Cascade: This cleavage unmasks a free aniline (B41778) moiety. The lone pair of electrons on the aniline nitrogen becomes strongly electron-donating, initiating an electronic cascade through the aromatic ring. nih.govrsc.org

Fragmentation: This cascade leads to the elimination of the payload-carbamate group from the benzylic position and the formation of a transient aza-quinone methide intermediate. iris-biotech.denih.gov

Payload Release: The released carbamate is unstable and spontaneously decarboxylates (loses CO2) to liberate the free, unmodified amine of the MMAE payload. nih.gov

This self-immolative process is rapid and irreversible once initiated. While the triggering event (enzymatic cleavage) is dependent on the lysosomal environment (pH, protease concentration), the 1,6-elimination itself is a spontaneous chemical reaction driven by the electronic properties of the unmasked p-aminophenol structure. nih.govrsc.org The acidic pH of the lysosome (pH 4.5-5.0) is optimal for the activity of cysteine proteases like Cathepsin B, thus ensuring the cleavage event occurs in the correct cellular compartment. tandfonline.comrsc.orgnih.gov The high intracellular concentration of reducing agents like glutathione (B108866) (GSH) is more relevant for disulfide-based linkers and does not directly drive the 1,6-elimination of the PAB spacer. rsc.orgnih.govrsc.orgresearchgate.net

Contribution of the Triglycine (B1329560) (Gly3) Unit to Linker Properties

The incorporation of a triglycine (Gly3) peptide unit into the linker, positioned before the VC dipeptide, serves primarily to modify the physicochemical properties of the entire ADC.

The triglycine unit, composed of three hydrophilic glycine (B1666218) residues, acts as a hydrophilic spacer. nih.govresearchgate.net Its inclusion helps to counteract the hydrophobicity of the payload and other linker components. evidentic.com

Reduced Aggregation: The enhanced solubility provided by the Gly3 unit helps to minimize non-covalent dimerization and aggregation of the ADC, ensuring a more homogeneous and stable drug product. acs.orgnih.gov

Modulation of Pharmacokinetics: While the primary role is solubility enhancement, the nature of the linker can also influence the pharmacokinetics and biodistribution of the ADC. Hydrophilic linkers may alter interactions with plasma proteins and cellular receptors, potentially improving the therapeutic window.

In one study, a triglycyl peptide linker used with a maytansinoid payload was reported to show greater cytotoxic activity and improved in vivo efficacy compared to a non-cleavable linker, highlighting the beneficial properties conferred by such peptide spacers. researchgate.net

Potential Influence on Linker Flexibility and Conformational Dynamics

The inclusion of a triglycine (Gly3) motif within the linker structure of bioconjugates like this compound plays a significant role in modulating the linker's flexibility and conformational dynamics. Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts minimal steric hindrance. This characteristic allows for a high degree of rotational freedom around the peptide bonds, making glycine-rich sequences inherently flexible. axispharm.com

This inherent flexibility of the Gly3 segment can be advantageous for several reasons:

Improved Accessibility: The flexibility can allow the payload to orient itself in a way that facilitates efficient cleavage by intracellular enzymes, such as cathepsins, upon internalization into the target cell. oup.comcam.ac.uk

Minimized Steric Hindrance: The Gly3 spacer can reduce steric hindrance between the bulky antibody and the payload, which is crucial for both the conjugation process and the subsequent interaction with cellular machinery.

The conformational dynamics of the linker, influenced by the Gly3 sequence, are essential for the proper functioning of the ADC. The ability of the linker to adopt various conformations can impact the ADC's stability in circulation and the efficiency of payload release at the target site. acs.org Research on other flexible linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), has also highlighted the importance of linker flexibility in optimizing ADC properties. axispharm.comresearchgate.net

Stability of Gly3-VC-PAB Linker in Systemic Circulation and Biological Milieux

A crucial attribute of an effective ADC linker is its stability in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. oup.comfrontiersin.org The Gly3-VC-PAB linker is designed to be stable in the bloodstream and to be cleaved specifically within the lysosomal compartment of target cells. nih.govresearchgate.netencyclopedia.pub

The valine-citrulline (VC) dipeptide is a key element for this stability, as it is a substrate for lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells, but is relatively stable in human plasma. nih.govresearchgate.netmdpi.comnih.gov However, studies have shown that VC-based linkers can exhibit instability in the plasma of certain preclinical species, such as mice, due to the activity of carboxylesterases. nih.govresearchgate.netnih.gov

The stability of the Gly3-VC-PAB linker is a multifactorial issue influenced by the entire linker-payload structure and the biological environment. While generally stable in human plasma, the potential for premature cleavage remains a key area of investigation to ensure the therapeutic window of the ADC is maximized. cam.ac.ukmdpi.com

Research on Off-Target Cleavage and Premature Payload Release Mechanisms

Premature release of the payload from an ADC in systemic circulation is a significant concern as it can lead to systemic toxicity and a diminished therapeutic index. frontiersin.orgbiorxiv.orgnih.gov Research has identified several mechanisms that can contribute to the off-target cleavage of linkers like Gly3-VC-PAB.

One of the primary mechanisms of premature release for valine-citrulline (VC) containing linkers is enzymatic cleavage by proteases present in the plasma. While designed to be substrates for intracellular lysosomal enzymes like cathepsin B, these linkers can be susceptible to other proteases found in the bloodstream. cam.ac.ukmdpi.com For instance, human neutrophil elastase has been shown to cleave VC-PAB linkers, potentially contributing to off-target toxicities such as neutropenia. encyclopedia.pubpreprints.org

Furthermore, studies in preclinical models, particularly rodents, have revealed that carboxylesterases can cleave the VC linker, leading to payload release in the plasma. nih.govresearchgate.netnih.gov This species-specific instability presents challenges for the preclinical evaluation of ADCs. nih.govnih.govpreprints.org

The chemical stability of the linker itself is also a factor. The maleimide (B117702) group, often used to attach the linker to the antibody, can undergo a retro-Michael reaction, leading to deconjugation. acs.org

Table 1: Factors Influencing Premature Payload Release

FactorDescriptionPotential Consequence
Plasma Proteases Enzymes in the bloodstream, such as neutrophil elastase, can recognize and cleave the peptide sequence of the linker. encyclopedia.pubpreprints.orgOff-target toxicity, reduced ADC efficacy. nih.gov
Carboxylesterases Particularly in rodent plasma, these enzymes can hydrolyze the linker, leading to premature payload release. nih.govresearchgate.netnih.govChallenges in preclinical assessment, potential for species-specific toxicity. preprints.org
Chemical Instability The chemical bonds within the linker, such as the maleimide-thiol linkage, can be labile under certain physiological conditions. acs.orgDeconjugation of the payload, reduced therapeutic index.

Strategies for Enhancing Linker Stability in Plasma

To address the challenges of premature payload release, researchers have developed several strategies to enhance the plasma stability of cleavable linkers like Gly3-VC-PAB.

One approach involves modifying the peptide sequence of the linker to make it less susceptible to cleavage by plasma proteases while retaining its sensitivity to intracellular target enzymes. For example, the addition of a glutamic acid residue to the N-terminus of the VC linker (creating an EVC linker) has been shown to improve stability in mouse plasma without compromising cathepsin-mediated cleavage. nih.gov

Another innovative strategy is the development of "tandem-cleavage" or "exo-linker" systems. preprints.orgadcreview.comnih.gov These designs incorporate a protective group, such as a glucuronide moiety, that sterically hinders the cleavable peptide linker from degradation in the circulation. biorxiv.orgpreprints.orgnih.gov Upon internalization into the lysosome, the protective group is first cleaved by an enzyme like β-glucuronidase, which then exposes the peptide linker for subsequent cleavage by cathepsins and payload release. preprints.orgnih.gov This sequential cleavage mechanism significantly improves in vivo stability and tolerability. nih.govresearchgate.net

Introducing steric hindrance near the cleavage site is another effective method. This can be achieved by modifying the p-aminobenzyl (PAB) spacer or by optimizing the conjugation site on the antibody to provide a "steric shield." frontiersin.org

Table 2: Strategies to Enhance Linker Stability

StrategyMechanismExample
Peptide Sequence Modification Altering the amino acid sequence to reduce susceptibility to plasma proteases. nih.govGlutamic acid-valine-citrulline (EVC) linker. nih.gov
Tandem-Cleavage/Exo-Linkers Incorporating a protective group that is removed intracellularly to expose the cleavable linker. preprints.orgadcreview.comnih.govGlucuronide-protected linkers. biorxiv.orgpreprints.orgnih.gov
Steric Hindrance Introducing bulky groups near the cleavage site to block access by proteases. frontiersin.orgModifications to the PAB spacer or strategic selection of conjugation site. frontiersin.org
Alternative Conjugation Chemistry Replacing maleimide with more stable chemistries to prevent deconjugation. acs.orgSulfone-based linkers. acs.org

Molecular and Cellular Mechanism of Action of Monomethyl Auristatin E Mmae Payload in Targeted Delivery Systems

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption by MMAE

MMAE exerts its potent cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. nih.gov The disruption of these dynamic structures by MMAE is a key initiating event in its anticancer activity.

MMAE functions as an antimitotic agent by inhibiting the polymerization of tubulin, the protein subunit that forms microtubules. aacrjournals.org This inhibition prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. frontiersin.org The binding of MMAE to tubulin disrupts the delicate balance between microtubule polymerization and depolymerization, which is essential for normal cellular function. biochempeg.com This disruption leads to a cascade of events culminating in cell death. researchgate.net

Binding Site and Allosteric Effects on Tubulin

MMAE binds to tubulin at the vinca (B1221190) domain, located at the interface between α- and β-tubulin subunits. nih.gov This binding site is distinct from other microtubule-targeting agents like taxanes. The high-affinity binding of MMAE at this site physically obstructs the addition of new tubulin dimers to the growing end of the microtubule, effectively capping the polymer and halting its elongation. nih.govplos.org

The interaction of MMAE with tubulin induces conformational changes that extend beyond the immediate binding site, indicative of allosteric effects. These structural alterations are thought to contribute to the destabilization of the microtubule lattice. nih.gov Specifically, the binding of MMAE can induce a curved conformation in the tubulin dimers, which is incompatible with the straight protofilament structure required for a stable microtubule. This induced curvature promotes the disassembly of existing microtubules and prevents the formation of new, functional ones. nih.gov The binding of MMAE to soluble tubulin heterodimers occurs with a stoichiometry of approximately 1:1. nih.gov

ParameterDescriptionReference
Binding SiteVinca domain, at the interface of α- and β-tubulin subunits. nih.gov
StoichiometryApproximately one molecule of MMAE binds to one tubulin heterodimer (1:1). nih.gov
Primary EffectInhibition of tubulin polymerization by physically blocking the addition of new tubulin dimers. aacrjournals.org
Allosteric EffectInduces a curved conformation in tubulin dimers, which is incompatible with microtubule formation. nih.gov

Consequence on Cell Cycle Arrest (G2/M Phase) and Apoptosis Induction

The disruption of microtubule dynamics by MMAE has profound consequences for the cell cycle. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds. This activation leads to a prolonged arrest of the cell cycle in the G2/M phase. frontiersin.org

Cells arrested in the G2/M phase for an extended period are unable to complete mitosis and ultimately undergo programmed cell death, or apoptosis. The induction of apoptosis by MMAE is a key component of its anticancer activity. This process is characterized by a series of biochemical events, including the activation of caspases, which are proteases that execute the apoptotic program. The sustained mitotic arrest triggered by MMAE is a potent signal for the initiation of this apoptotic cascade.

Cellular Uptake and Intracellular Trafficking of MMAE-Containing Conjugates

The targeted delivery of MMAE to cancer cells is achieved through its conjugation to a monoclonal antibody that recognizes a specific antigen on the tumor cell surface. The journey of the MMAE-containing ADC from the extracellular environment to its intracellular site of action involves a series of well-orchestrated cellular processes.

Receptor-Mediated Endocytosis and Lysosomal Localization

Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis. aacrjournals.orgnih.gov This process involves the invagination of the cell membrane to form vesicles called endosomes, which encapsulate the ADC.

These endosomes then traffic through the endocytic pathway, eventually fusing with lysosomes. nih.govplos.org Lysosomes are acidic organelles containing a variety of hydrolytic enzymes responsible for the degradation of cellular waste and internalized materials. The trafficking of the ADC to the lysosome is a critical step, as the acidic environment and enzymatic content of the lysosome are required for the release of the active MMAE payload. nih.govfrontiersin.org

Intracellular Release and Distribution of Active MMAE

Inside the lysosome, the linker connecting MMAE to the antibody is cleaved. In the case of Fmoc-Gly3-VC-PAB-MMAE, the valine-citrulline (VC) dipeptide in the linker is specifically designed to be susceptible to cleavage by lysosomal proteases, such as cathepsin B. nih.gov This enzymatic cleavage liberates the active MMAE from the antibody.

Mechanisms of Acquired Resistance to MMAE-Based Therapies at the Cellular Level

Despite the initial efficacy of MMAE-based therapies, acquired resistance can develop at the cellular level, limiting long-term treatment success. aacrjournals.orgnih.gov Several mechanisms have been identified through which cancer cells can become resistant to the cytotoxic effects of MMAE.

The most well-documented mechanism of acquired resistance to MMAE is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. aacrjournals.orgfrontiersin.orgnih.govaacrjournals.orgnih.govresearchgate.netnih.govnih.govvcahospitals.comcornell.edu P-gp is an efflux pump that actively transports a wide range of substrates, including MMAE, out of the cell. frontiersin.orgnih.gov Increased expression of P-gp leads to a reduction in the intracellular concentration of MMAE, thereby diminishing its ability to interact with its target, tubulin, and induce cell death. aacrjournals.orgfrontiersin.org Studies have shown that cell lines with acquired resistance to MMAE-based ADCs often exhibit significantly increased levels of MDR1 mRNA and protein. aacrjournals.orgaacrjournals.org This resistance can often be reversed by treatment with P-gp inhibitors. frontiersin.orgnih.gov

Other potential, though less frequently reported, mechanisms of resistance to MMAE include:

Alterations in Tubulin: Since MMAE's mechanism of action involves binding to tubulin and disrupting microtubule dynamics, mutations in the tubulin genes could potentially alter the binding site and reduce the efficacy of the drug. aacrjournals.orgmdpi.com However, this has not been as extensively documented as a primary resistance mechanism for MMAE compared to other tubulin-binding agents. mdpi.com

Upregulation of Anti-apoptotic Proteins: An increase in the expression of anti-apoptotic proteins, such as those from the Bcl-2 family, could make cells more resistant to the apoptotic signals triggered by MMAE-induced cell cycle arrest. mdpi.comnih.govresearchgate.net This would raise the threshold for apoptosis, allowing cells to survive even in the presence of the drug.

The following table summarizes the key mechanisms of acquired resistance to MMAE.

MechanismDescriptionKey Proteins InvolvedSource(s)
Increased Drug Efflux Upregulation of membrane transporters that actively pump MMAE out of the cell, reducing its intracellular concentration.P-glycoprotein (MDR1/ABCB1) aacrjournals.orgfrontiersin.orgnih.govaacrjournals.orgnih.govresearchgate.net
Target Alteration Mutations in the genes encoding α- or β-tubulin could potentially prevent MMAE from binding to its target.α-tubulin, β-tubulin aacrjournals.orgmdpi.com
Upregulation of Anti-apoptotic Pathways Increased expression of proteins that inhibit apoptosis, making the cells more resistant to programmed cell death.Bcl-2 family proteins mdpi.comnih.govresearchgate.net

Advanced Bioconjugation Chemistry Utilizing Fmoc Gly3 Vc Pab Mmae

Site-Specific Conjugation Strategies to Antibodies and Other Targeting Ligands

The goal of site-specific conjugation is to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and a precise location of payload attachment. This homogeneity is crucial for consistent pharmacokinetics, efficacy, and safety profiles. oup.comnih.gov While Fmoc-Gly3-VC-PAB-MMAE is a precursor, its activated and deprotected form, typically featuring a maleimide (B117702) group (e.g., Maleimido-Gly3-VC-PAB-MMAE), is used in several conjugation strategies.

Cysteine-Based Conjugation (e.g., Maleimide Chemistry)

Cysteine-based conjugation is a widely employed strategy for creating ADCs. explorationpub.com This method typically involves the reduction of the antibody's native interchain disulfide bonds to generate reactive thiol groups. A maleimide-functionalized version of the Gly3-VC-PAB-MMAE linker can then react with these thiols to form a stable thioether bond. researchgate.net This approach produces a "semi-random" ADC, as conjugation occurs at the eight cysteine residues involved in the interchain disulfides. nih.govexplorationpub.com

A significant challenge with traditional maleimide chemistry is the stability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to premature drug deconjugation. nih.govkinampark.comucl.ac.uk This can reduce the therapeutic index by decreasing on-target efficacy and increasing off-target toxicity. kinampark.com Research has shown that the stability of this linkage is highly dependent on the local microenvironment of the conjugation site. ucl.ac.uk To address this instability, advanced maleimides, such as N-aryl maleimides, have been developed. These form more stable conjugates compared to traditional N-alkyl maleimides, exhibiting significantly less deconjugation in serum over time. nih.govx-mol.com

Another advanced approach is the use of engineered cysteine residues (e.g., THIOMAB™ technology). nih.gov By introducing a cysteine at a specific, solvent-accessible, and stable site on the antibody, a highly homogeneous ADC can be produced. nih.govnih.gov Studies using the related linker, MC-VC-PAB-MMAE, have systematically mapped stable conjugation sites across the antibody, demonstrating that site selection is critical for in vivo stability. oup.comnih.gov

Table 1: Comparison of Cysteine-Maleimide Conjugation Stability
Maleimide TypeConjugate Stability FeatureFindingCitation
N-Alkyl Maleimide (Traditional)Deconjugation in Serum (7 days, 37°C)35-67% deconjugation observed. nih.gov
N-Aryl Maleimide (Stabilized)Deconjugation in Serum (7 days, 37°C)Less than 20% deconjugation observed. nih.gov
Site-Engineered Cysteine (THIOMAB™)In vivo StabilityIn vitro plasma stability of site-specific ADCs correlates with in vivo stability. oup.comnih.gov

Lysine-Based Conjugation

Conjugation to the ε-amine group of lysine (B10760008) residues is another common method for ADC synthesis. nih.gov Antibodies possess numerous solvent-exposed lysine residues, and conjugation via N-hydroxysuccinimide (NHS) esters can lead to highly heterogeneous mixtures with a broad range of DARs and conjugation sites. oup.comresearchgate.net This heterogeneity can negatively impact the ADC's pharmacokinetic profile and therapeutic window. nih.gov

While less common for producing the homogeneous ADCs favored in modern development, linkers such as SC-VC-PAB-MMAE are designed for reacting with lysine's primary amine. bicellscientific.com The reaction conditions, particularly maintaining a pH below 9.0, are critical for controlling the extent of conjugation and limiting the DAR. bicellscientific.com Though often leading to heterogeneity, some studies have shown that specific lysine-conjugated ADCs can demonstrate superior activity compared to their cysteine-conjugated counterparts, highlighting that the optimal strategy can be target-dependent. nih.gov

Enzymatic Conjugation Approaches

Enzymatic methods offer a powerful route to highly site-specific and homogeneous ADCs. Enzymes like microbial transglutaminase (MTG) and Sortase A (SrtA) can be used to attach drug-linkers to specific amino acid sequences on the antibody. nih.govacs.org

MTG catalyzes the formation of a stable amide bond between an engineered glutamine tag on the antibody and a primary amine on the drug-linker. acs.orgplos.org This has been used to create homogeneous ADCs with a DAR of 4, which demonstrated improved pharmacokinetics and a better therapeutic index compared to chemically conjugated ADCs. acs.org

Sortase A recognizes a specific peptide motif (e.g., LPXTG) and cleaves it, subsequently ligating a drug-linker containing an N-terminal oligoglycine sequence (like the Gly3 in this compound). nih.govnih.gov This method allows for precise control over the conjugation site, yielding a homogeneous product. nih.gov

Click Chemistry Applications for Conjugation

Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), provides a highly efficient and bioorthogonal method for ADC synthesis. biochempeg.com This strategy involves a two-step chemo-enzymatic process. First, an azide-bearing handle is enzymatically installed onto the antibody using an enzyme like Sortase A. nih.gov In the second step, a drug-linker, such as a derivative of Gly3-VC-PAB-MMAE functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO), is "clicked" onto the azide-modified antibody. nih.govmedchemexpress.eu This reaction is fast, highly specific, and forms a stable triazole linkage, resulting in a homogeneous ADC with a defined DAR. nih.govbiochempeg.com This approach avoids the potential instability of maleimide-thiol linkages and allows for modular construction of the ADC. nih.gov

Impact of Drug-to-Antibody Ratio (DAR) on Conjugate Properties and Efficacy

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, profoundly influencing its efficacy, toxicity, and pharmacokinetics. nih.gov Using linkers like VC-PAB-MMAE, ADCs are often produced as a mixture of species with DAR values ranging from 0 to 8 when using traditional cysteine conjugation. nih.gov

Therefore, an optimal DAR, typically between 2 and 4, is sought to balance potency with favorable pharmacokinetic properties. nih.govaacrjournals.org Site-specific conjugation methods are instrumental in achieving a uniform DAR of 2 or 4, thereby creating a more predictable and effective therapeutic. nih.govacs.org

Table 2: Influence of DAR on ADC Properties (MMAE-based ADCs)
DAR ValueObserved Property/EffectConsequenceCitation
Low (e.g., 1-2)Reduced in vitro potencyMay have insufficient efficacy. nih.govnih.gov
Optimal (e.g., 2-4)Balance of potency and PKGenerally provides the best therapeutic window. rsc.org
High (e.g., >4)Increased hydrophobicity, aggregation, and faster plasma clearanceReduced in vivo efficacy and therapeutic index. aacrjournals.orgrsc.org

Influence of this compound Attachment Site on Conjugate Stability and Function

The specific site of drug-linker attachment on the antibody has a major impact on the stability, pharmacokinetics, and efficacy of the resulting ADC. oup.complos.org This has been extensively studied for cysteine-conjugated MMAE ADCs. nih.govnih.gov

Systematic screening of hundreds of potential cysteine conjugation sites has identified locations on both the heavy and light chains that yield highly stable conjugates with maleimide-based linkers like MC-VC-PAB-MMAE. nih.gov These studies confirm that in vitro plasma stability is a good predictor of in vivo stability. oup.comnih.gov Therefore, selecting an optimal conjugation site is a key parameter in designing next-generation ADCs, a process enabled by site-specific conjugation technologies. plos.orgfrontiersin.org

Table 3: Research Findings on Conjugation Site Influence for VC-MMAE Linkers
Conjugation Site CharacteristicImpact on ADCResearch FindingCitation
High Solvent AccessibilityDecreased Stability & Faster ClearanceA THIOMAB™ conjugated at a solvent-accessible Fc site (S396C) was less stable than those at Fab sites (LC-V205C, HC-A114C). nih.gov
Local Charge/Steric HindranceModulated StabilityThe local protein micro-environment has a powerful effect on the stability of the maleimide bioconjugate. Linker steric hindrance is a key parameter for optimizing stability. ucl.ac.ukfrontiersin.org
Systematic Site ScreeningIdentification of Optimal SitesHigh-throughput screening identified numerous sites on both heavy and light chains that provide high in vitro and in vivo stability for maleimide-MMAE conjugates. nih.gov

Preclinical Investigations of Targeted Conjugates Incorporating Fmoc Gly3 Vc Pab Mmae

In Vitro Cellular Efficacy Studies

Cell Viability and Proliferation Assays in Target vs. Non-Target Cells

In the preclinical evaluation of ADCs, a primary step is to determine their specific cytotoxicity towards cancer cells that overexpress the target antigen, while sparing non-target cells. mdpi.com For ADCs incorporating the VC-PAB-MMAE linker-payload system, in vitro studies consistently demonstrate target-dependent cytotoxicity. For instance, an ADC targeting the Globo H antigen, which is highly expressed on various cancer cells, showed potent cytotoxicity in the low nanomolar range against high Globo H-expressing tumor cells. aacrjournals.org In contrast, its effect on cells with minimal or no Globo H expression was significantly lower. aacrjournals.org This selectivity is a hallmark of a well-designed ADC, ensuring that the potent MMAE payload is delivered specifically to the cancer cells. mdpi.com

Similarly, studies with ADCs targeting other tumor-associated antigens like TEM8, found on tumor-associated stromal cells, have shown that the ADC can effectively kill these target cells. cancer.gov The principle relies on the antibody's ability to bind to its specific antigen on the cell surface, leading to the internalization of the ADC. creative-diagnostics.com Once inside the cell, the linker is cleaved, releasing the active MMAE payload and inducing cell death. creative-diagnostics.com

Table 1: Example of Target-Dependent Cytotoxicity of an MMAE-based ADC

Cell Line Target Antigen Expression ADC Treatment IC50 (nM) Control ADC Treatment IC50 (nM)
Cell Line A High 5.2 >1000
Cell Line B Low 350.7 >1000
Cell Line C Negative >1000 >1000

This table is illustrative and compiled from typical data seen in preclinical ADC studies.

Apoptosis Induction and Cell Cycle Analysis

Monomethyl auristatin E (MMAE) is a potent inhibitor of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). creative-diagnostics.commedchemexpress.com When an ADC delivers MMAE to a cancer cell, the released payload exerts its antimitotic activity. creative-diagnostics.com

Studies investigating the cellular mechanisms of MMAE-containing ADCs have confirmed their ability to induce apoptosis. For example, treatment of target-positive cancer cells with such ADCs leads to a significant increase in the percentage of apoptotic cells, as measured by assays like Annexin V staining. mdpi.com Furthermore, cell cycle analysis reveals an accumulation of cells in the G2/M phase, which is consistent with the mechanism of action of tubulin inhibitors like MMAE. creative-diagnostics.com This mitotic arrest is a direct consequence of the disruption of microtubule dynamics, preventing the cells from completing cell division and ultimately triggering the apoptotic cascade. medchemexpress.com

Target-Specific Cytotoxicity Assessment in Various Cell Lines

The versatility of the VC-PAB-MMAE linker-payload system allows its conjugation to various monoclonal antibodies targeting different tumor-associated antigens. This adaptability has been demonstrated in preclinical studies across a wide range of cancer cell lines, including those from breast, colon, lung, ovarian, and pancreatic cancers. cancer.gov

For example, an ADC targeting TEM8, a protein expressed on tumor-associated stromal cells, demonstrated significant cytotoxicity against these stromal cells isolated from human colon tumors. cancer.gov Another ADC targeting the CD30 antigen, found on certain lymphoma cells, has also shown potent and specific killing of CD30-positive cell lines. mdpi.com The effectiveness of these ADCs is directly correlated with the level of target antigen expression on the cell surface. aacrjournals.org This broad applicability highlights the potential of this linker-payload combination for developing targeted therapies for a variety of malignancies, provided a suitable and specific tumor antigen can be identified. mdpi.com

Table 2: Cytotoxicity of a TEM8-Targeting ADC in Various Human Tumor Xenograft Models

Tumor Type Outcome
Colon Tumor shrinkage and eradication
Breast Tumor shrinkage and eradication
Ovarian Tumor shrinkage and eradication
Lung Tumor shrinkage and eradication
Pancreatic Tumor shrinkage and eradication

This table is based on findings from a preclinical study on an m825-MMAE conjugate. cancer.gov

Cellular Internalization and Intracellular Payload Release Studies

The efficacy of an ADC is contingent upon its internalization by the target cell and the subsequent release of the cytotoxic payload. medchemexpress.com For ADCs utilizing the VC-PAB linker, this process is well-defined. Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, often through clathrin-mediated endocytosis, and trafficked to endosomes and then lysosomes. aacrjournals.orgmedchemexpress.com

The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, are crucial for the cleavage of the valine-citrulline dipeptide linker. mdpi.comacs.orgnih.gov This enzymatic cleavage initiates the release of the MMAE payload. The p-aminobenzylcarbamate (PAB) spacer then undergoes a self-immolation process, ensuring the release of the unmodified, fully active MMAE into the cytoplasm. nih.gov Studies have shown that the release of MMAE from the ADC can be detected within hours of cellular uptake. aacrjournals.org This efficient and specific intracellular release mechanism is a key advantage of the VC-PAB linker system. nih.gov

In Vivo Efficacy and Mechanistic Studies in Preclinical Models

Tumor Growth Inhibition and Regression in Xenograft Models

The promising in vitro results of ADCs incorporating the VC-PAB-MMAE system have been consistently translated into significant in vivo efficacy in preclinical animal models. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating the anti-tumor activity of novel cancer therapies.

In numerous studies, treatment with MMAE-based ADCs has led to substantial tumor growth inhibition and, in many cases, complete tumor regression across various cancer types. For instance, an ADC targeting TEM8 resulted in the shrinkage and even eradication of human colon, breast, ovarian, lung, and pancreatic tumors grown in mice. cancer.gov Similarly, an ADC targeting the Globo H antigen demonstrated excellent, dose-dependent tumor growth inhibition in breast, gastric, and pancreatic cancer xenograft models. aacrjournals.org

These in vivo studies underscore the therapeutic potential of this class of ADCs. The ability to achieve significant tumor regression in established tumor models provides a strong rationale for their clinical development. The success in these preclinical models is a testament to the combined effectiveness of a highly specific antibody, a stable and efficiently cleaved linker, and a potent cytotoxic payload.

Comparative Studies with Other Linker-Payload Systems

The performance of the Gly3-VC-PAB-MMAE system is often benchmarked against other linker-payload technologies to understand its relative advantages and disadvantages. These comparisons typically involve other cleavable linkers (e.g., acid-labile hydrazone, disulfide), non-cleavable linkers (e.g., SMCC), and different payloads (e.g., MMAF). broadpharm.comnih.govbiochempeg.comnih.gov

Linker TypeCleavage MechanismPayload Release SiteBystander Effect PotentialReference
VC-PAB (Protease-Cleavable)Enzymatic (e.g., Cathepsin B)Lysosome / TMEHigh broadpharm.comnih.gov
Hydrazone (Acid-Cleavable)Low pHEndosome / LysosomeHigh broadpharm.comnih.gov
Disulfide (Reductive Cleavage)High Glutathione (B108866) ConcentrationCytosolHigh broadpharm.comnjbio.com
SMCC (Non-Cleavable)Antibody DegradationLysosomeLow / Negligible nih.govbiochempeg.comnjbio.com

1 Differential Release Kinetics and Intracellular Concentration

A key differentiator between linker systems is the rate and location of payload release. Protease-cleavable linkers like VC generally exhibit more rapid payload release following ADC internalization compared to non-cleavable linkers. nih.gov The latter require the complete proteolytic degradation of the antibody backbone to liberate the payload, which is a slower process. nih.govbiochempeg.com This difference in kinetics can affect the peak intracellular concentration of the active drug and the onset of cytotoxicity. In contrast to cleavable linkers that release the parent payload, non-cleavable linkers release a catabolite consisting of the payload, the linker, and the conjugating amino acid, which is typically less membrane-permeable. nih.gov

2 Comparative Bystander Effects

The bystander effect, where a released payload kills adjacent, antigen-negative tumor cells, is a critical feature for treating heterogeneous tumors. mdpi.com This effect is strongly influenced by the linker and payload combination. Cleavable linkers, such as Gly3-VC-PAB, release the unmodified, membrane-permeable MMAE, which can diffuse out of the target cell and exert a potent bystander effect. broadpharm.commdpi.com

In comparison, non-cleavable linkers significantly curtail or eliminate the bystander effect. njbio.com The resulting charged amino acid-linker-payload catabolite has poor membrane permeability and is largely trapped within the target cell. nih.gov Similarly, payloads like MMAF, which are structurally related to MMAE but are more polar, are less cell-permeable and thus produce a weaker bystander effect even when used with a cleavable linker. fujifilm.comdcchemicals.com

Role of Gly3-VC-PAB-MMAE in Multi-Drug Conjugates or Combination Therapies

The Gly3-VC-PAB-MMAE construct is a foundational component for creating various advanced therapeutic platforms. medchemexpress.commedchemexpress.comglpbio.cominvivochem.comcreative-biolabs.comglpbio.cnfujifilm.comaffinanotech.commedchemexpress.comdcchemicals.commedchemexpress.comfishersci.comnih.gov Its well-defined cleavage mechanism and potent payload make it an attractive module for inclusion in multi-drug conjugates. Research has explored the development of dual-drug ADCs, which could incorporate the VC-PAB-MMAE system alongside another payload with a different mechanism of action to potentially increase efficacy or overcome resistance. medchemexpress.com

In the context of combination therapies, ADCs with this linker-payload are being investigated with other agents. One innovative approach involves the co-administration of a payload-binding agent, such as a Fab fragment that specifically sequesters free, circulating MMAE. researchgate.netnih.gov This strategy aims to reduce systemic off-target toxicities by neutralizing the prematurely released payload without affecting the delivery of the ADC to the tumor, thereby widening the therapeutic window. nih.gov Additionally, preclinical data suggests that after potential resistance development to an MMAE-based ADC, sequential treatment with an ADC carrying a different class of payload could be a viable therapeutic strategy. ascopubs.org

Analytical and Characterization Methodologies for Fmoc Gly3 Vc Pab Mmae and Its Conjugates

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation and confirmation of Fmoc-Gly3-VC-PAB-MMAE.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of the drug-linker. Although complex, a combination of 1D and 2D NMR techniques, such as 1H, 13C, COSY, HSQC, and HMBC, allows for the assignment of signals to the individual components of the molecule: the Fmoc protecting group, the triglycine (B1329560) (Gly3) spacer, the valine-citrulline (VC) dipeptide, the p-aminobenzyl (PAB) spacer, and the monomethyl auristatin E (MMAE) payload. nih.gov For the MMAE moiety itself, extensive NMR characterization has been performed, revealing its existence as a mixture of two conformers in solution due to hindered rotation around an amide bond. nih.gov

Mass Spectrometry (MS) is a cornerstone for confirming the molecular weight of the drug-linker and its fragments. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Quadrupole TOF (Q-TOF) analyzers are used to obtain accurate mass measurements, typically within a 5 ppm error limit. rsc.org ESI-MS can confirm the successful coupling of the linker to the drug by identifying the parent molecular ion, such as [M+H]+. herbmedpharmacol.com When analyzing the entire ADC, mass spectrometry, including non-denaturing MS, can distinguish between antibodies conjugated with different numbers of drug molecules, providing information on drug load distribution. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it combines separation with mass identification. creative-biolabs.com

Table 1: Spectroscopic Data for Structural Confirmation

TechniquePurposeKey Findings/Observations
NMR (1H, 13C, 2D)Detailed structural elucidation of the drug-linker.Provides specific signal assignments for each component (Fmoc, Gly3, VC, PAB, MMAE). nih.gov
Mass Spectrometry (ESI-MS, HRMS)Confirmation of molecular weight and successful conjugation.Accurate mass measurement of the parent ion and fragments. rsc.orgherbmedpharmacol.com
LC-MSSeparation and identification of components and conjugates.Identifies peaks corresponding to antibodies with varying drug loads. creative-biolabs.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC, HIC)

Chromatographic techniques are indispensable for both the purification of this compound and the characterization of the final ADC.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment. nih.gov Reversed-phase HPLC (RP-HPLC), often coupled with UV detection, is effective for separating the hydrophobic drug-linker from starting materials and byproducts. nih.gov The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. jst.go.jp

Thin-Layer Chromatography (TLC) serves as a rapid and simple method to monitor the progress of the conjugation reaction and the effectiveness of purification steps. herbmedpharmacol.com The disappearance of starting materials and the appearance of a single product spot indicate a complete reaction and successful isolation. herbmedpharmacol.com

Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique and the standard method for analyzing the drug load distribution of cysteine-conjugated ADCs. pharmiweb.comproteogenix.science As more drug-linker molecules are attached to the antibody, its hydrophobicity increases. HIC separates these species, resulting in a chromatogram with distinct peaks corresponding to antibodies with zero, two, four, six, or eight drug molecules (DAR0, DAR2, DAR4, etc.). nih.gov This method is crucial for assessing the heterogeneity of the ADC product. proteogenix.science

Table 2: Chromatographic Methods and Their Applications

MethodPrimary UseInformation Obtained
RP-HPLCPurity assessment and quantification of the drug-linker.Percentage purity, detection of impurities and unconjugated drug. nih.gov
TLCReaction monitoring and qualitative purity check.Confirmation of reaction completion and successful isolation. herbmedpharmacol.com
HICPurity assessment and DAR determination of ADCs.Separation of different DAR species, quantification of naked antibody. pharmiweb.comproteogenix.science

Characterization of Linker Stability and Cleavage In Vitro (e.g., Enzyme Assays, Proteomics)

The linker's stability in circulation and its efficient cleavage at the target site are critical for the ADC's therapeutic window. The Val-Cit-PAB component of the linker is designed to be cleaved by lysosomal proteases, primarily Cathepsin B. tcichemicals.com

In Vitro Plasma Stability Assays are performed to evaluate the premature release of the payload in the bloodstream. The ADC is incubated in plasma from different species (e.g., human, cynomolgus monkey, mouse) at 37°C over a period of time. nih.govnih.gov The amount of intact ADC remaining is then quantified, often using methods like ELISA. acs.org Val-Cit linkers generally exhibit high stability in human plasma but can be susceptible to cleavage by certain enzymes in mouse plasma, such as carboxylesterase Ces1C. researchgate.net

Enzymatic Cleavage Assays are conducted to confirm the intended mechanism of drug release. The ADC or the drug-linker itself is incubated with specific enzymes, most notably Cathepsin B, which is found in lysosomes. tcichemicals.com The cleavage of the amide bond between valine and citrulline is monitored over time. nih.goviris-biotech.de The release of the drug (MMAE) can be quantified by methods like RP-HPLC or LC-MS. iris-biotech.de Studies have shown that Val-Cit linkers are efficiently cleaved by Cathepsin B, leading to the release of the PAB-MMAE intermediate, which then self-immolates to release free MMAE. iris-biotech.de

Proteomics and Mass Spectrometry can be used to identify the exact cleavage site within the linker. By incubating the drug-linker with an enzyme like human neutrophil elastase and analyzing the resulting fragments by LC-ESI-MS, researchers have confirmed that cleavage occurs at the amide bond between valine and citrulline. nih.gov

Determination of Drug-to-Antibody Ratio (DAR) in Conjugates

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and safety. creative-biolabs.com Several methods are used to determine the average DAR and the distribution of different drug-loaded species.

Hydrophobic Interaction Chromatography (HIC) , as mentioned previously, is a primary method for determining DAR for cysteine-linked ADCs. creative-biolabs.compharmiweb.com By separating the different drug-loaded species based on hydrophobicity, the peak area for each species can be integrated. The weighted average DAR is then calculated from the percentage of the area under each peak and the number of conjugated drugs corresponding to that peak. creative-biolabs.com

UV-Vis Spectroscopy offers a simpler, albeit less detailed, method for calculating the average DAR. proteogenix.science This technique requires the antibody and the drug to have distinct maximum absorbance wavelengths (typically ~280 nm for the antibody and a different λmax for the drug). creative-biolabs.comproteogenix.science By measuring the absorbance of the ADC at these two wavelengths and using the known extinction coefficients of the antibody and the drug, their respective concentrations can be determined, and the average DAR can be calculated from their molar ratio. nih.gov

Mass Spectrometry (MS) provides a direct measurement of the mass of the different ADC species. By deconvoluting the mass spectrum of the intact or reduced ADC, peaks corresponding to the antibody with different numbers of attached drugs can be identified. The weighted average DAR is calculated based on the relative abundance of each species. This method is often coupled with liquid chromatography (LC-MS). creative-biolabs.com

Table 3: Methods for DAR Determination

MethodPrincipleAdvantagesLimitations
HICSeparation by hydrophobicity.Provides DAR distribution, non-denaturing. proteogenix.scienceLess effective for lysine-conjugated ADCs. pharmiweb.com
UV-Vis SpectroscopyDifferential absorbance of antibody and drug.Simple and convenient. Provides only average DAR, requires distinct spectra. proteogenix.science
Mass SpectrometryDirect mass measurement of conjugated species.Highly accurate, provides DAR distribution. Requires specialized equipment.
RPLCSeparation of denatured heavy and light chains.Provides drug distribution on chains, compatible with MS. proteogenix.scienceDenaturing conditions can alter the ADC. pharmiweb.com

Bioanalytical Methods for Quantifying Released Payload and Conjugate in Biological Samples for Research Purposes

To understand the pharmacokinetics (PK) of an ADC, it is necessary to quantify the different analytes in biological matrices like plasma or serum. These analytes typically include the total antibody, the conjugated antibody (the ADC itself), and the free, unconjugated payload (MMAE). nih.govwuxiapptec.com

Ligand-Binding Assays (LBAs) , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are the gold standard for quantifying large molecules like antibodies and ADCs. mdpi.commdpi.com

Total Antibody Assay: This assay typically uses a generic anti-human IgG antibody to capture all antibody molecules, regardless of their conjugation status. mdpi.com

Conjugated Antibody (ADC) Assay: This assay is more specific and often uses an anti-drug antibody (e.g., an anti-MMAE antibody) for capture or detection to quantify only the antibody molecules that are conjugated to the drug. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like the released MMAE payload in biological samples. nih.govmdpi.com This technique offers high sensitivity and specificity. nih.gov A typical workflow involves protein precipitation from the sample, followed by chromatographic separation and MS/MS detection. nih.gov LC-MS/MS methods can achieve a lower limit of quantification for MMAE in the range of 0.04 ng/mL in human serum. nih.gov

Hybrid LBA-LC-MS methods combine the strengths of both techniques. mdpi.com This approach uses immuno-capture to enrich the ADC from a complex biological matrix, followed by a step to release the payload, which is then quantified by LC-MS. wuxiapptec.commdpi.com This enhances the sensitivity and specificity of the analysis. mdpi.com

Table 4: Bioanalytical Methods for PK Studies

AnalytePrimary MethodQuantitative Range Example (in human serum)
Total AntibodyELISA / Electrochemiluminescence Assay (ECLA)19.5 - 1250.0 ng/mL nih.gov
Conjugated Antibody (ADC)ELISA / ECLA39.1 - 5000.0 ng/mL nih.gov
Free Payload (MMAE)LC-MS/MS0.04 - 10.0 ng/mL nih.gov

Future Research Directions and Innovations in Fmoc Gly3 Vc Pab Mmae Based Conjugates

Rational Design Principles for Optimized Linker-Payload Combinations

The efficacy of an ADC is a delicate balance between the specificity of the antibody, the potency of the cytotoxic payload, and the characteristics of the linker that connects them. Future research is focused on the rational design of linker-payload combinations to improve the therapeutic index of ADCs.

The Gly3-VC-PAB portion of Fmoc-Gly3-VC-PAB-MMAE serves as a cleavable linker system. The triglycine (B1329560) (Gly3) motif can be part of a broader peptide sequence designed for specific enzymatic cleavage. medchemexpress.commedchemexpress.combroadpharm.com The valine-citrulline (VC) dipeptide is a well-established substrate for lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. cellmosaic.comresearchgate.netcreativebiolabs.net This ensures that the cytotoxic payload, monomethyl auristatin E (MMAE), is released preferentially within the target cancer cells, minimizing systemic toxicity. cellmosaic.combroadpharm.comcellmosaic.com

The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, which upon cleavage of the VC dipeptide, spontaneously releases the attached MMAE in its active form. researchgate.netcreativebiolabs.net MMAE itself is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govtivdakhcp.comcreative-biolabs.compatsnap.com

Future design principles will likely focus on:

Modulating Linker Stability: Fine-tuning the peptide sequence to alter its susceptibility to different proteases could allow for more precise control over payload release, tailoring ADCs to specific tumor types with distinct enzymatic profiles.

Hydrophilicity and Pharmacokinetics: Incorporating hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker can improve the pharmacokinetic properties of the ADC, potentially reducing aggregation and improving solubility. medchemexpress.commedchemexpress.combroadpharm.com

Alternative Payloads: While MMAE is a potent and well-validated payload, the development of resistance is a clinical challenge. mdpi.comexplorationpub.comaacrjournals.org Future iterations may involve conjugating the Fmoc-Gly3-VC-PAB linker to novel cytotoxic agents with different mechanisms of action to overcome resistance.

ComponentFunctionKey Research Focus
Gly3 (Triglycine)Part of the cleavable peptide linker. medchemexpress.commedchemexpress.combroadpharm.comSequence modification for tailored enzymatic cleavage.
VC (Valine-Citrulline)Cathepsin B cleavable dipeptide. cellmosaic.comresearchgate.netcreativebiolabs.netOptimizing cleavage kinetics for specific tumor microenvironments.
PAB (p-aminobenzyl carbamate)Self-immolative spacer. researchgate.netcreativebiolabs.netExploring alternative self-immolative linkers for improved release profiles.
MMAE (Monomethyl auristatin E)Potent microtubule inhibitor. nih.govtivdakhcp.comcreative-biolabs.compatsnap.comCombining with novel payloads to combat resistance. mdpi.comexplorationpub.comaacrjournals.org

Integration into Novel Targeted Delivery Platforms

While ADCs are the most prominent application, the this compound construct can be integrated into other targeted delivery systems, expanding its therapeutic reach.

Small Molecule-Drug Conjugates (SMDCs): Instead of a large antibody, a small molecule ligand that binds to a tumor-specific receptor can be used to deliver the Gly3-VC-PAB-MMAE payload. SMDCs offer potential advantages over ADCs, including better tumor penetration and more straightforward chemical synthesis. Research in this area focuses on identifying high-affinity small molecule ligands for various cancer targets.

Nanoparticle Conjugates: The this compound can be attached to the surface of nanoparticles, such as liposomes or polymeric nanoparticles. This approach allows for the delivery of a higher payload concentration to the tumor site. Furthermore, nanoparticles can be engineered to respond to specific stimuli in the tumor microenvironment, such as pH or temperature, triggering the release of the cytotoxic agent. A study has shown the development of nanoparticles where a photosensitizer is conjugated to a caspase-3 cleavable peptide and MMAE, allowing for light-induced apoptosis and subsequent drug release. nih.gov

Exploration of Alternative Cleavage Mechanisms and Triggered Release Systems

The reliance on cathepsin B for cleavage of the VC linker can be a limitation, as its expression can vary among different tumor types and even within the same tumor. To address this, researchers are exploring alternative cleavage mechanisms and triggered release systems.

Other Enzymatic Triggers: Linkers that are substrates for other tumor-associated enzymes, such as matrix metalloproteinases (MMPs) or legumain, are being investigated. This would broaden the applicability of this technology to a wider range of cancers.

pH-Sensitive Linkers: The acidic environment of tumors and endosomes can be exploited to trigger drug release. Linkers that are stable at physiological pH but cleave at lower pH are being developed.

Redox-Responsive Linkers: The higher concentration of reducing agents like glutathione (B108866) in the intracellular environment compared to the bloodstream can be used to trigger the cleavage of disulfide-containing linkers. nih.gov

Photo-Triggered Release: The use of light to cleave a linker offers precise spatiotemporal control over drug release, minimizing off-target toxicity. nih.gov This approach involves incorporating a photolabile group into the linker.

Bioorthogonal Cleavage: This "click-to-release" strategy involves a two-step approach. axispharm.com First, a modified ADC with a bioorthogonal handle is administered. This is followed by a second, non-toxic molecule that reacts specifically with the handle, triggering the release of the payload. axispharm.com

Advanced Preclinical Models for Mechanistic Elucidation

To better understand the mechanisms of action and resistance, more sophisticated preclinical models are required.

3D Spheroid and Organoid Cultures: These models more accurately mimic the three-dimensional architecture and cell-cell interactions of solid tumors compared to traditional 2D cell cultures. They can provide valuable insights into ADC penetration, payload distribution, and the bystander effect.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than cell line-derived xenografts. They can be used to evaluate the efficacy of new ADC constructs and to identify biomarkers of response and resistance.

Humanized Mouse Models: To study the role of the immune system in ADC therapy, humanized mouse models, which have a reconstituted human immune system, are being utilized. These models are crucial for evaluating the potential for ADCs to induce immunogenic cell death and to synergize with immunotherapies.

Strategies to Overcome Payload Resistance Mechanisms (cellular, not clinical)

The development of cellular resistance to MMAE is a significant challenge that can limit the long-term efficacy of ADCs. Understanding and overcoming these resistance mechanisms is a key area of future research.

One of the primary mechanisms of resistance to MMAE is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. aacrjournals.orgaacrjournals.orgnih.gov These pumps actively transport MMAE out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.

Strategies to overcome this resistance include:

Co-administration of Efflux Pump Inhibitors: The use of small molecules that inhibit the function of P-gp and other efflux pumps can restore sensitivity to MMAE. aacrjournals.orgnih.gov For example, the P-gp inhibitor tariquidar (B1662512) has been shown to reverse ADC resistance in preclinical models. explorationpub.comaacrjournals.org

Development of Payloads that are Poor Substrates for Efflux Pumps: Designing new cytotoxic agents that are not recognized or transported by efflux pumps is a promising strategy. mdpi.comnih.gov

Modification of the Linker-Payload: Increasing the hydrophilicity of the linker-payload can reduce its recognition and transport by efflux pumps, which tend to handle hydrophobic compounds more efficiently. nih.gov

Targeting Alternative Cellular Pathways: Combining MMAE-based ADCs with drugs that target different cellular pathways can create synthetic lethality and overcome resistance.

Resistance MechanismStrategy to OvercomeExample/Approach
Upregulation of drug efflux pumps (e.g., P-gp) aacrjournals.orgaacrjournals.orgnih.govInhibition of efflux pumpsCo-administration of P-gp inhibitors like tariquidar. explorationpub.comaacrjournals.org
Use of non-substrate payloadsDeveloping cytotoxic agents that are not transported by P-gp. mdpi.comnih.gov
Linker-payload modificationIncreasing hydrophilicity to reduce efflux. nih.gov

Q & A

Basic Research Questions

Q. What is the structural composition of Fmoc-Gly3-VC-PAB-MMAE, and how does each component contribute to its function in antibody-drug conjugates (ADCs)?

  • Answer: The compound comprises five critical elements:

  • Fmoc-Gly3 : A fluorenylmethyloxycarbonyl (Fmoc)-protected glycine tripeptide that enhances solubility during solid-phase synthesis and prevents premature aggregation .
  • Val-Cit (VC) : A protease-cleavable dipeptide linker designed for intracellular payload release via cathepsin B activity in lysosomes .
  • PAB : Para-aminobenzyl alcohol, a self-immolative spacer that ensures efficient payload release post-linker cleavage .
  • MMAE : Monomethylauristatin E, a microtubule-disrupting cytotoxic agent with an IC50 in the nM range against proliferating cells .
    • Methodological Insight : Structural validation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm peptide sequence and conjugation integrity .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound during synthesis?

  • Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (220–280 nm) to assess purity (>95% threshold) and monitor degradation products under stress conditions (e.g., pH 5–9 buffers) .
  • Circular Dichroism (CD) Spectroscopy : Evaluate secondary structure stability of the glycine tripeptide under varying temperatures .
  • Lyophilization Stability Tests : Conduct accelerated stability studies at 40°C/75% RH to identify hygroscopicity-driven aggregation .

Q. What in vitro assays are most effective for assessing the cytotoxic activity of MMAE released from this compound?

  • Answer :

  • Cell Viability Assays : Use MTT or ATP-based luminescence assays in CD30+ lymphoma cell lines (e.g., L540Cy) to quantify MMAE’s IC50 post-linker cleavage .
  • Flow Cytometry : Measure apoptosis via Annexin V/PI staining in target cells after ADC incubation .
  • Cathepsin B Activity Assays : Validate linker cleavage efficiency using fluorogenic substrates (e.g., Z-FR-AMC) in lysosomal extracts .

Advanced Research Questions

Q. How can researchers optimize the cleavage efficiency of the Val-Cit linker in this compound under varying physiological conditions?

  • Answer :

  • pH-Dependent Studies : Titrate buffer systems (pH 4.5–6.5) to simulate endo-lysosomal environments and measure cleavage rates via LC-MS .
  • Enzyme Kinetics : Use recombinant cathepsin B to determine KmK_m and VmaxV_{max} values for VC-PAB cleavage; compare with non-cleavable linkers (e.g., PEG4) as controls .
  • Redox Stability Tests : Assess disulfide bond integrity in the linker under glutathione-rich conditions (1–10 mM) to evaluate off-target payload release .

Q. What experimental strategies can resolve discrepancies in in vivo efficacy data between ADC formulations containing this compound?

  • Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare plasma half-life (t1/2t_{1/2}), tumor drug accumulation (via radiolabeled ADCs), and DAR (drug-to-antibody ratio) heterogeneity using hydrophobic interaction chromatography (HIC) .
  • Tumor Microenvironment Profiling : Use multiplex IHC to correlate linker cleavage efficiency with cathepsin B expression levels in patient-derived xenografts (PDX) .
  • Statistical Reconciliation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in conjugation efficiency .

Q. How does the Fmoc group influence the solubility and handling of this compound during ADC synthesis, and what are the implications for experimental reproducibility?

  • Answer :

  • Solubility Screening : Compare Fmoc-protected vs. Boc-protected glycine tripeptides in DMSO/PBS mixtures; Fmoc groups reduce aggregation by ~40% in polar solvents .
  • Purification Challenges : Use preparative HPLC with trifluoroacetic acid (TFA) gradients to remove Fmoc byproducts, ensuring >90% recovery .
  • Reproducibility Metrics : Document solvent purity (HPLC-grade), temperature control (±1°C), and stirring rates during conjugation to minimize variability .

Q. What computational modeling approaches are suitable for predicting the stability of the this compound linker in different biological matrices?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Simulate linker conformation in explicit solvent models (e.g., TIP3P water) to identify hydrolysis-prone sites .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on cleavage rates of VC-PAB variants to predict optimal dipeptide sequences .
  • Free Energy Perturbation (FEP) : Calculate binding affinities between VC linkers and cathepsin B mutants to guide protease-resistant designs .

Data Presentation Guidelines

  • Tables : Include stability data (e.g., half-life at pH 5.0 vs. 7.4) and cytotoxicity IC50 values across cell lines .
  • Figures : Use line graphs for cleavage kinetics and heatmaps for tumor penetration efficiency .
  • Statistical Reporting : Specify n3n \geq 3, SEM/error bars, and p-values adjusted for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.